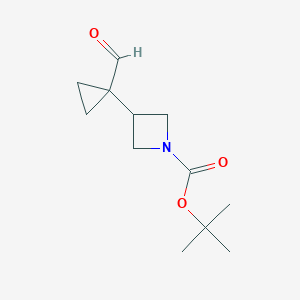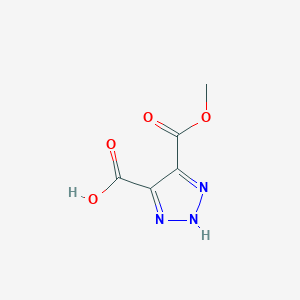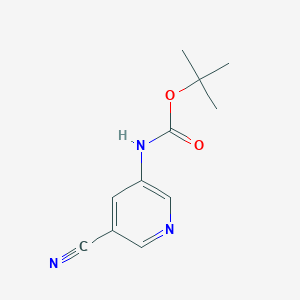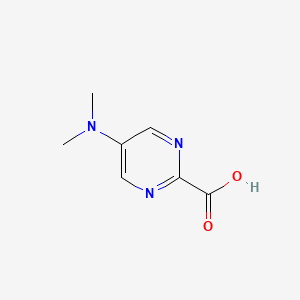![molecular formula C7H6N4O2 B6601565 methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate CAS No. 1822669-63-5](/img/structure/B6601565.png)
methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate
Overview
Description
Methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate (MPPC) is a novel compound with potential applications in both scientific research and laboratory experiments. It is a member of the pyrazolopyrazine family, which can be used as a scaffold for a variety of different compounds. MPPC is an interesting compound due to its unique structure and properties, which make it a promising candidate for a variety of applications.
Scientific Research Applications
Synthesis and Derivative Development
Methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate and its derivatives are extensively studied in the field of chemical synthesis. They are primarily used as key intermediates for the development of various heterocyclic compounds. For instance, Verdecia et al. (1996) demonstrated the synthesis of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates through a two-step procedure, emphasizing the compound's role in forming novel structures with potential applications in medicinal chemistry (Verdecia et al., 1996). Similarly, El‐Dean et al. (2018) synthesized a series of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, again highlighting the versatility of methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate in creating diverse heterocyclic compounds (El‐Dean et al., 2018).
Antimicrobial and Antifungal Properties
A significant area of research involving this compound focuses on its antimicrobial and antifungal properties. El-Kashef et al. (2018) explored the synthesis and antimicrobial activity of new pyrazolo[3,4-b]pyrazine derivatives, finding that certain derivatives exhibited promising results against various bacterial and fungal strains (El-Kashef et al., 2018). This suggests potential for these compounds in developing new antimicrobial agents.
Dye Synthesis for Textile Industry
An interesting application of these compounds is in the textile industry, particularly in dye synthesis. Rangnekar and Dhamnaskar (1990) synthesized 5-hetarylpyrazolo[3,4-b]pyrazines for use as disperse dyes for polyester fibers, demonstrating the compound's utility in industrial applications (Rangnekar & Dhamnaskar, 1990).
Pharmacological Applications
Pharmacologically, these compounds show potential in anticancer and antifungal research. Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives with observed antitumor activity, suggesting the potential use of methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate derivatives in cancer treatment (Abdellatif et al., 2014).
properties
IUPAC Name |
methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)5-2-8-6-4(10-5)3-9-11-6/h2-3H,1H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIBRCPEKWLXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=N1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)




![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)





![8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6601604.png)